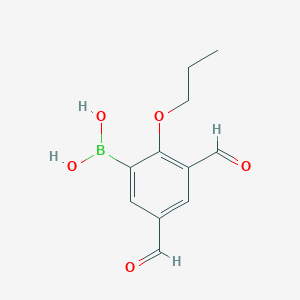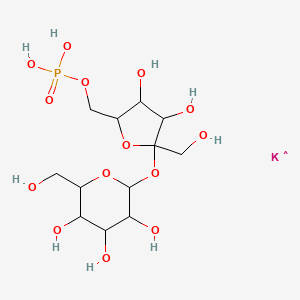
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Vue d'ensemble
Description
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a monocarboxylic acid that is 1,2,3,4-tetrahydronaphthalene which is substituted at position 6 by a carboxylic acid group . It is also known as 5,6,7,8-TETRAHYDRO-2-NAPHTHOIC ACID .
Molecular Structure Analysis
The molecular formula of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is C11H10O3 . The InChI code is 1S/C11H10O3/c12-10-3-1-2-7-4-5-8 (11 (13)14)6-9 (7)10/h4-6H,1-3H2, (H,13,14) .Physical And Chemical Properties Analysis
The physical form of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is solid . It should be stored in a sealed container in a dry room at normal temperature .Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, such as 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, serve as precursors for various industrial chemicals. Their fermentation production using engineered microbes like Escherichia coli and Saccharomyces cerevisiae is significant. However, these acids can inhibit microbial growth at concentrations lower than the desired yield, affecting their industrial applications. Understanding these inhibitory effects is crucial for developing robust microbial strains for improved industrial performance L. Jarboe, L.A. Royce, P.-H. Liu, 2013.
Atmospheric Aerosols and Carboxylic Acids
The study of dicarboxylic acids and related compounds in atmospheric aerosols highlights their significance in understanding air quality and pollution sources. Water-soluble dicarboxylic acids, like 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, play a role in the atmospheric chemistry, influencing cloud formation and climate change. These studies are essential for devising strategies to manage air pollution and protect environmental health K. Kawamura, S. Bikkina, 2016.
Spin Label Amino Acids in Peptide Studies
The use of spin label amino acids, such as TOAC, which has similar structural characteristics to 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, in peptide studies offers insights into peptide dynamics and structures. These studies are fundamental for understanding peptide interactions with membranes and proteins, which has implications for drug design and development S. Schreier et al., 2012.
Liquid-Liquid Extraction of Carboxylic Acids
The development of solvents for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams is a critical area of research for bio-based plastic production. This review discusses solvent improvements and the economic feasibility of processes, highlighting the role of carboxylic acids like 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in bio-based plastics L. Sprakel, B. Schuur, 2019.
Biological Role of 8-Oxo-2'-deoxyguanosine
While not directly about 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, the study on 8-oxo-2'-deoxyguanosine reveals its role beyond being a biomarker for oxidative stress. This compound is involved in gene expression regulation, DNA repair processes, and activation of antioxidant systems, offering a perspective on the multifaceted biological roles of structurally similar compounds N. Marmiy, D. Esipov, 2015.
Safety And Hazards
The safety information for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
8-oxo-6,7-dihydro-5H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBNORDTBKGVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563657 | |
| Record name | 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
CAS RN |
89781-52-2 | |
| Record name | 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1316566.png)



![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)


![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)

![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)


![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)
